N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide
Description
N-(1H-Benzimidazol-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzimidazole moiety linked via an amide bond to a 3,5-dimethoxyphenyl group. The 3,5-dimethoxybenzamide group contributes to hydrogen bonding and hydrophobic interactions, which are critical for target binding.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-12-5-10(6-13(8-12)22-2)16(20)19-11-3-4-14-15(7-11)18-9-17-14/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFQNGWRJOXCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with 1H-benzimidazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,5-dimethoxybenzylamine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antihypertensive agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to enzymes and receptors, inhibiting their activity. This compound may exert its effects by interacting with DNA, RNA, or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide and benzimidazole derivatives. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Structure and Target Specificity: The target compound’s benzimidazole core differentiates it from [18F]fallypride’s pyrrolidinyl-benzamide scaffold. Benzimidazoles are known for binding ATP pockets in kinases (e.g., Bcr-Abl inhibitors), whereas [18F]fallypride’s selectivity for dopamine receptors stems from its fluoropropyl-pyrrolidine moiety .
Functional Group Impact: The 3,5-dimethoxy groups in the target compound and Compound 91 are electron-donating, which could stabilize interactions with hydrophobic binding pockets. However, Compound 91’s additional 4-methoxyphenyl group may introduce steric hindrance, reducing binding affinity compared to the simpler benzimidazole derivative. [18F]fallypride’s fluoropropyl group enables radiolabeling for PET imaging, a feature absent in the non-radiolabeled target compound .
Synthetic Accessibility :
- Compound 91 was synthesized via carbodiimide-mediated coupling (EDC·HCl/HOBt), a method likely applicable to the target compound. However, benzimidazole synthesis typically requires harsher cyclization conditions (e.g., HCl/heat), which may affect yield .
Research Findings and Limitations
- These traits suggest possible antiproliferative or antimicrobial applications.
- Receptor Binding : Unlike [18F]fallypride (Kd ~ 0.02 nM for D2/D3 receptors), the target compound’s lack of a fluorinated side chain likely reduces dopamine receptor affinity but may improve selectivity for other targets (e.g., kinases) .
- Limitations : Current evidence is sparse, relying heavily on structural extrapolation. Further studies are needed to validate biological activity and optimize pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
